Sulfamoyl iodide (9CI)
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
102479-80-1 |
|---|---|
Molecular Formula |
H2INO2S |
Molecular Weight |
206.99 g/mol |
IUPAC Name |
sulfamoyl iodide |
InChI |
InChI=1S/H2INO2S/c1-5(2,3)4/h(H2,2,3,4) |
InChI Key |
DMPIUZWQZODITO-UHFFFAOYSA-N |
SMILES |
NS(=O)(=O)I |
Canonical SMILES |
NS(=O)(=O)I |
Synonyms |
iodosulfonamide |
Origin of Product |
United States |
Overview of Sulfamoyl Functional Group Chemistry
The sulfamoyl group, R₂NS(O)₂-, is a fundamental component of many organic molecules. wikipedia.orgnih.gov It is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. This arrangement imparts a unique electronic character to the group, influencing the reactivity of the parent molecule. The sulfonamide linkage (R-SO₂-NR'R''), which contains the sulfamoyl moiety, is a common feature in a wide array of pharmaceuticals, including antibacterial agents and diuretics. wikipedia.orgnih.gov
The synthesis of compounds containing the sulfamoyl group, particularly sulfonamides, is a well-established area of organic chemistry. organic-chemistry.org A classic and widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org Other synthetic routes include the reaction of sulfonic acids or their salts with amines, often facilitated by microwave irradiation, and the oxidative coupling of various sulfur and nitrogen-containing precursors. organic-chemistry.orgthieme-connect.com The reactivity of the sulfamoyl group itself is diverse. For instance, sulfamoyl azides, generated from secondary amines, are precursors to versatile reactive intermediates known as rhodium azavinyl carbenes. nih.govnih.gov Furthermore, the development of reagents like 4-amino-N-2-pyridinylbenzenesulfonamide-functionalized silica (B1680970) gel highlights the utility of the sulfamoyl group in creating supported catalysts for organic transformations.
Significance of Sulfur Halogen Bonds in Synthetic Organic Chemistry
Sulfur-halogen bonds are pivotal in synthetic organic chemistry, serving as reactive handles for the introduction of sulfur-containing functionalities into organic molecules. The nature of the halogen atom significantly influences the reactivity of the sulfur-halogen bond, with the reactivity generally increasing down the group (F < Cl < Br < I). Sulfur-iodine bonds, in particular, are highly reactive and are often involved in reactions where the iodine atom acts as a good leaving group.
The formation of sulfur-halogen bonds is often a key step in the synthesis of important building blocks. For example, the reaction of thiols with N-chlorosuccinimide (NCS) and tetrabutylammonium (B224687) chloride in water generates sulfonyl chlorides, which are precursors to sulfonamides. organic-chemistry.org Halogen-mediated electrochemical reactions have also emerged as a powerful and environmentally friendly method for the formation of various sulfur-heteroatom bonds. thieme-connect.com
Beyond their role as synthetic intermediates, sulfur-halogen interactions are also recognized in the context of non-covalent interactions. Halogen bonding, a directional interaction between a covalently bound halogen atom and a Lewis base, has been observed with various sulfur functional groups. researchgate.netwikipedia.org These interactions can play a crucial role in crystal engineering and the design of supramolecular assemblies. researchgate.netwikipedia.org Computational studies have provided insights into the nature of these interactions, for instance, revealing the geometry and energetics of halogen bonding between bromoalkenes and sulfur-containing anions. rsc.org
Conceptual Framework for Investigating Highly Reactive or Transient Intermediates
The study of highly reactive or transient intermediates, which have short lifetimes and exist at low concentrations, presents significant experimental and theoretical challenges. numberanalytics.comnih.gov A variety of sophisticated techniques have been developed to detect, characterize, and understand the behavior of these fleeting species.
Spectroscopic and Spectrometric Methods:
In situ spectroscopies such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for monitoring the progress of reactions and can provide structural information about intermediates. numberanalytics.comnih.gov
Mass spectrometry (MS) , particularly with soft ionization techniques like electrospray ionization (ESI), is a highly sensitive method for detecting and characterizing charged intermediates directly from solution. nih.govmdpi.com Tandem mass spectrometry (MS/MS) can provide further structural details. nih.gov
Time-resolved spectroscopy and matrix isolation are techniques specifically designed to study species with very short lifetimes. numberanalytics.combeilstein-journals.org
Computational Chemistry:
Quantum chemical calculations , such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the structures, stabilities, and potential energy surfaces of reactive intermediates. numberanalytics.com These calculations can provide insights that are difficult or impossible to obtain experimentally.
Kinetic and Trapping Studies:
Kinetic analysis of reaction rates can provide indirect evidence for the involvement of intermediates.
Trapping experiments , where a reactive species is intercepted by a "trapping agent" to form a stable, characterizable product, are a classic method for inferring the presence of an intermediate. beilstein-journals.org
Contextualizing Sulfamoyl Iodide 9ci Within Contemporary Chemical Research
Quantum Chemical Characterization of Hypothetical Sulfamoyl Iodide Species
Quantum chemical calculations, particularly density functional theory (DFT) and ab initio methods, are instrumental in characterizing molecules that are difficult to study experimentally. For sulfamoyl iodide, these methods can predict its fundamental properties, from the arrangement of its electrons to its three-dimensional shape.
Electronic Structure Analysis (e.g., Molecular Orbital Theory, Electron Density Distribution)
The electronic structure of sulfamoyl iodide is foundational to its reactivity and bonding. Molecular Orbital (MO) theory provides a picture of how the atomic orbitals of sulfur, oxygen, nitrogen, hydrogen, and iodine combine to form a new set of orbitals that extend over the entire molecule. researchgate.net In the sulfonyl group (-SO₂-), the sulfur atom is in a high oxidation state, leading to significant polarization of the S-O bonds. acs.org
Computational studies on related sulfonyl species suggest that the bonding within the sulfonyl group is best described as highly polarized, with significant charge separation between the sulfur and oxygen atoms, rather than a model that invokes d-orbital participation on sulfur. acs.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity. For sulfamoyl iodide, the HOMO is expected to have significant contributions from the iodine and nitrogen lone pairs, while the LUMO is likely centered on the S-I antibonding orbital. The distribution of electron density is highly uneven, with a significant buildup of negative charge on the oxygen atoms and a corresponding positive charge on the sulfur atom. acs.orgdoubtnut.com This charge distribution is a critical factor in determining how the molecule interacts with other chemical species.
Predicted Geometries and Conformational Preferences
The three-dimensional arrangement of atoms in sulfamoyl iodide can be predicted using computational geometry optimization. Based on studies of other sulfamoyl halides (NH₂SO₂X, where X = F, Cl, Br), it is anticipated that sulfamoyl iodide would adopt a conformation where the S-I bond is anti to the lone pair of electrons on the nitrogen atom. researchgate.net This arrangement minimizes steric hindrance and electrostatic repulsion.
The geometry around the sulfur atom is expected to be a distorted tetrahedron, a common arrangement for sulfonyl compounds. koreascience.kr The bond angles and lengths are influenced by the size and electronegativity of the substituent atoms. Due to the large size of the iodine atom compared to other halogens, the S-I bond is predicted to be significantly longer than S-F, S-Cl, or S-Bonds in their respective sulfamoyl halides. Similarly, the N-S-I bond angle would be affected by steric repulsion. Theoretical calculations on related silyl (B83357) iodide (SiH₃I) provide some comparative data for the Si-I bond length, which can offer a point of reference. ulb.ac.be
Table 1: Predicted Geometrical Parameters for Sulfamoyl Halides
| Parameter | Sulfamoyl Fluoride (B91410) (Predicted) | Sulfamoyl Chloride (Predicted) | Sulfamoyl Bromide (Predicted) | Sulfamoyl Iodide (Inferred) |
| S-X Bond Length (Å) | ~1.6 | ~2.1 | ~2.2 | > 2.4 |
| S-N Bond Length (Å) | ~1.7 | ~1.7 | ~1.7 | ~1.7 |
| S-O Bond Length (Å) | ~1.4 | ~1.4 | ~1.4 | ~1.4 |
| ∠OSN (°) | ~107 | ~107 | ~107 | ~106-107 |
| ∠OSX (°) | ~107 | ~106 | ~106 | ~105-106 |
| ∠NSX (°) | ~101 | ~103 | ~104 | > 104 |
Note: Data for sulfamoyl fluoride, chloride, and bromide are based on computational studies of sulfamoyl halides. researchgate.net Values for sulfamoyl iodide are inferred and extrapolated based on trends and the larger atomic radius of iodine.
Bond Order and Charge Distribution Studies
Natural Bond Orbital (NBO) analysis is a computational method that provides detailed insight into the bonding and charge distribution within a molecule. uni-muenchen.de For sulfamoyl iodide, NBO analysis would likely reveal highly polar covalent bonds, particularly for the S-O and S-I bonds. The Wiberg bond index, a measure of bond order, is expected to be significantly less than one for the S-I bond, indicating a weaker, more labile bond compared to the S-O and S-N bonds. joaquinbarroso.com
The charge distribution would show a significant positive charge on the sulfur atom and negative charges on the electronegative oxygen and nitrogen atoms. The iodine atom's charge would be influenced by both its electronegativity and its polarizability. NBO analysis of related sulfonamides has shown that the interaction between the nitrogen and sulfur atoms is primarily electrostatic, with minimal π-contribution. doubtnut.com This electrostatic attraction leads to a shortening of the S-N bond. doubtnut.com
Energetics and Thermodynamic Stability Analyses
Understanding the energy landscape of sulfamoyl iodide is crucial for predicting its stability and reactivity. This includes calculating its heat of formation and exploring potential decomposition pathways.
Calculation of Heats of Formation and Reaction Energies
The standard enthalpy of formation (ΔHf°) is a key thermodynamic quantity that indicates the stability of a compound relative to its constituent elements in their standard states. libretexts.org While an experimental value for sulfamoyl iodide is unavailable, it can be estimated using high-level ab initio calculations. These calculations involve determining the total electronic energy of the molecule and applying thermochemical corrections. nih.gov By comparing the calculated heat of formation of sulfamoyl iodide with those of other sulfamoyl halides, its relative stability can be assessed. It is expected that the heat of formation will become less negative (indicating lower stability) as the halogen size increases from fluorine to iodine.
Reaction energies for processes involving sulfamoyl iodide, such as its formation from sulfamoyl chloride and an iodide salt, can also be computed. These calculations help to predict the feasibility and thermodynamics of potential synthetic routes.
Table 2: Estimated Thermodynamic Properties of Sulfamoyl Halides
| Compound | Predicted ΔHf° (kJ/mol) (Gas Phase) |
| Sulfamoyl Fluoride | More Negative (More Stable) |
| Sulfamoyl Chloride | Intermediate |
| Sulfamoyl Bromide | Less Negative |
| Sulfamoyl Iodide | Least Negative (Least Stable) |
Note: This table represents a qualitative trend based on general chemical principles and computational studies of related compounds. Precise values for sulfamoyl iodide require specific high-level calculations.
Investigation of Decomposition Pathways and Activation Barriers
Sulfamoyl iodide is expected to be an unstable compound, prone to decomposition. Theoretical investigations can elucidate the most likely decomposition pathways and the energy barriers associated with them. A probable decomposition route is the homolytic cleavage of the weak S-I bond to form a sulfamoyl radical (H₂NSO₂•) and an iodine radical (I•).
Computational methods can be used to model the potential energy surface for this and other decomposition reactions. acs.org By locating the transition state structures and calculating their energies, the activation energy (Ea) for decomposition can be determined. masterorganicchemistry.com A lower activation barrier would be consistent with a highly reactive and unstable molecule. For instance, the decomposition of hydrogen peroxide is known to be catalyzed by iodide ions, which lower the activation energy of the process. libretexts.orgresearchgate.net A similar principle of a low-energy pathway likely governs the decomposition of sulfamoyl iodide itself.
Another possible decomposition pathway could involve the elimination of hydrogen iodide (HI) to form a sulfonyl nitrene intermediate (HN=SO₂). The relative energies of the intermediates and transition states for these competing pathways can be calculated to determine the most favorable decomposition mechanism.
Computational Modeling of Reactivity Profiles
While direct computational studies on sulfamoyl iodide are not extensively documented in current literature, its reactivity profile can be inferred from the well-established principles of computational chemistry and studies on analogous iodine-sulfonyl and sulfamoyl species. acs.orgresearchgate.net
The reactivity of a molecule is fundamentally governed by the distribution of its electron density. Computational methods are adept at identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers, which are the likely sites of chemical reactions. masterorganicchemistry.comkhanacademy.org
In sulfamoyl iodide (H₂NSO₂I), the sulfur atom is bonded to two highly electronegative oxygen atoms, a nitrogen atom, and an iodine atom. This arrangement makes the sulfur atom highly electron-deficient and thus the primary electrophilic site . wikipedia.org Nucleophiles, which are electron-donating species, are predicted to attack this sulfur center. masterorganicchemistry.com
Conversely, the lone pairs of electrons on the oxygen and nitrogen atoms render them nucleophilic centers . khanacademy.org The nitrogen atom's nucleophilicity, however, is tempered by the electron-withdrawing sulfonyl group. Computational techniques such as the analysis of molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO/LUMO) are used to quantify and visualize these sites. khanacademy.org The highest occupied molecular orbital (HOMO) indicates the most probable site for electrophilic attack, while the lowest unoccupied molecular orbital (LUMO) reveals the most likely site for nucleophilic attack.
Computational simulations are instrumental in mapping the step-by-step progression of a chemical reaction, known as the reaction pathway. concord.orgmatlantis.com For sulfamoyl iodide, a key reaction pathway involves its role as an intermediate in radical reactions. nih.gov Studies on related sulfonyl iodides suggest that a common pathway is the homolytic cleavage of the sulfur-iodine (S-I) bond. conicet.gov.ar The S-I bond is relatively weak, and its cleavage can be initiated by heat or light to generate a sulfamoyl radical (H₂NSO₂•) and an iodine radical (I•). conicet.gov.ar
The simulation of such a reaction pathway can be achieved using various computational methods, such as the Nudged Elastic Band (NEB) method, which helps identify the minimum energy path between reactants and products. matlantis.com This process involves optimizing a series of intermediate structures along the reaction coordinate. nih.gov
A plausible simulated pathway for a reaction involving a sulfamoyl iodide intermediate is detailed below.
| Step | Description | Computational Focus |
|---|---|---|
| 1 | Formation of Sulfamoyl Iodide | Modeling the reaction of a sulfamoyl precursor (e.g., sodium sulfamate) with an iodine source. |
| 2 | Homolytic Cleavage of S-I Bond | Calculating the bond dissociation energy (BDE) of the S-I bond to determine the energy required for cleavage. This step generates the sulfamoyl radical (H₂NSO₂•) and an iodine radical (I•). conicet.gov.ar |
| 3 | Radical Propagation/Reaction | Simulating the subsequent reaction of the sulfamoyl radical with another molecule (e.g., addition to an alkene). |
| 4 | Termination | Modeling the termination of the radical chain, for example, by the combination of two radicals. |
For any given reaction step, the transition state (TS) represents the highest energy point on the reaction coordinate. masterorganicchemistry.com It is an unstable, fleeting arrangement of atoms that must be surmounted for the reaction to proceed. conicet.gov.ar The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a critical parameter that determines the reaction rate. matlantis.com
Analogous Computational Studies on Sulfamoyl Halides (e.g., Sulfamoyl Chloride, Sulfamoyl Fluoride) for Comparative Analysis
Comparative computational studies of a series of related compounds, such as the sulfamoyl halides (H₂NSO₂X, where X = F, Cl, Br, I), provide invaluable insights into reactivity trends and the influence of substituent effects. DFT and ab initio calculations have been successfully used to investigate the structural stability and vibrational frequencies of sulfamoyl fluoride, sulfamoyl chloride, and sulfamoyl bromide. nih.gov
A fundamental principle in halide chemistry is that reactivity often correlates with the carbon-halogen (C-X) or, in this case, sulfur-halogen (S-X) bond strength. khanacademy.org Generally, bond strength decreases down the halogen group from fluorine to iodine. researchgate.net This trend is attributed to the increasing size of the halogen atom and the decreasing effectiveness of orbital overlap with sulfur.
Consequently, the reactivity of sulfamoyl halides in reactions involving the cleavage of the S-X bond is expected to follow the trend: H₂NSO₂I > H₂NSO₂Br > H₂NSO₂Cl > H₂NSO₂F. Sulfamoyl iodide is the most reactive, readily acting as a source of the sulfamoyl radical, while sulfamoyl fluoride is the most stable and least reactive. nih.gov This high reactivity for the iodide is due to the low S-I bond dissociation energy (BDE) and the stability of the iodide ion as a leaving group. khanacademy.org Computational studies on hypervalent halogen reagents confirm that iodine(III) reagents generally have the highest homolytic BDEs compared to their bromine(III) and chlorine(III) counterparts, indicating greater stability, a trend that is reversed for the monovalent halides. beilstein-journals.org
| Property | Sulfamoyl Fluoride | Sulfamoyl Chloride | Sulfamoyl Bromide | Sulfamoyl Iodide |
|---|---|---|---|---|
| Halogen (X) | F | Cl | Br | I |
| Electronegativity of X | 3.98 (Highest) | 3.16 | 2.96 | 2.66 (Lowest) |
| Predicted S-X Bond Strength | Strongest | Strong | Weaker | Weakest |
| Predicted Reactivity (S-X Cleavage) | Lowest | Low | Moderate | Highest |
The identity of the halogen atom (X) significantly influences the electronic properties of the entire sulfamoyl halide molecule. The high electronegativity of fluorine, for instance, leads to a strong inductive electron-withdrawing effect, which polarizes the S-F bond and affects the charge distribution on the sulfur and adjacent atoms. nih.gov
Computational studies, such as DFT calculations on sulfamoyl halides (X = F, Cl, Br), have determined their stable conformations and vibrational frequencies. nih.gov These studies show that the halogen atom's properties affect the molecule's geometry and electronic structure. As one moves down the halogen group from F to I, the electronegativity decreases, and the atomic size increases. This change affects several properties:
Bond Polarity: The S-X bond polarity decreases from S-F to S-I.
Electrophilicity of Sulfur: The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the sulfur atom in sulfamoyl fluoride compared to the other halides.
Molecular Orbital Energies: The energy levels of the HOMO and LUMO are modulated by the halogen, which in turn affects the molecule's reactivity and spectral properties. rsc.org Studies on other halogenated systems have shown that decreasing the electronegativity of the halogen can lower the HOMO-LUMO energy gap, implying lower kinetic stability and higher chemical reactivity. nih.gov
Strategies for Sulfamoyl Group Transfer via Iodine-Mediated Processes
Iodine and its compounds have emerged as powerful tools in organic synthesis, prized for their unique reactivity, low toxicity, and cost-effectiveness compared to many transition metals. researchgate.net They are particularly effective in mediating the formation of sulfonamides, often through pathways where a sulfonyl iodide or a related species is a key intermediate.
A direct and efficient route to sulfonamides involves the oxidative coupling of sulfur and nitrogen sources, a reaction frequently mediated by iodine-based reagents. nih.govthieme-connect.com These methods provide a metal-free alternative to traditional syntheses, which often rely on sulfonyl chlorides—reagents known for their instability and the generation of undesirable byproducts. rsc.orgacs.org
One notable strategy employs iodine pentoxide (I₂O₅) to mediate the oxidative coupling of aryl thiols and various amines (including aromatic, benzylic, and aliphatic) to furnish sulfonamides in moderate to high yields. nih.govthieme-connect.com The proposed mechanism for this transformation suggests the in situ formation of a sulfonyl iodide intermediate. The reaction proceeds through several steps:
Dimerization of the thiol to form a disulfide.
Oxidation of the disulfide by I₂O₅ to yield an arylsulfonothioate, with the concurrent formation of molecular iodine (I₂).
Interaction of the arylsulfonothioate intermediate with the newly formed iodine to produce a sulfonyl iodide (ArSO₂I).
Finally, nucleophilic substitution of the sulfonyl iodide by an amine provides the desired sulfonamide product. nih.gov
This mechanism highlights the central role of the transient sulfonyl iodide species in facilitating the crucial S-N bond formation.
I₂O₅-Mediated Oxidative Coupling of Thiols and Amines
| Sulfur Source | Nitrogen Source | Key Reagent | Proposed Intermediate | Outcome | Reference |
|---|---|---|---|---|---|
| Aryl thiols | Aromatic, benzylic, and aliphatic amines | I₂O₅ | Sulfonyl iodide (ArSO₂I) | Direct formation of secondary and tertiary sulfonamides | nih.gov |
Iodine compounds can also initiate or participate in radical reactions to form sulfonamides. researchgate.net While direct initiation of sulfamoylation by an iodine species is a specific transformation, analogous processes involving the generation of related nitrogen-centered radicals from hypervalent iodine reagents are well-documented. mdpi.comacs.org
For instance, N-sulfonylimino-λ³-iodanes, a class of hypervalent iodine(III) compounds, can react with a catalytic amount of molecular iodine (I₂) under metal-free conditions to achieve the transfer of a sulfonylimino group to sulfides, producing sulfilimines. mdpi.comresearchgate.net The proposed mechanism for this reaction involves radical intermediates. mdpi.com It is suggested that the imino-λ³-iodane reacts with I₂ to generate an N-iodinated species, which then fragments to produce an amidyl radical and an iodine radical. This amidyl radical, which is structurally related to a sulfamoyl radical, is then trapped by the sulfide (B99878) substrate to form the final product. mdpi.com This pathway underscores the capacity of molecular iodine to facilitate the generation of reactive nitrogen-centered radicals from stable precursors, a process central to radical sulfamoylation. mdpi.com
The development of metal-free catalytic systems is a significant goal in green chemistry. Molecular iodine has proven to be an effective catalyst for various sulfonylation reactions, providing convenient access to sulfonamides and related organosulfur compounds under mild conditions. rsc.orgnih.gov
Several key metal-free, iodine-catalyzed approaches have been developed:
From Sulfonyl Hydrazides and Amines: A practical synthesis of sulfonamides can be achieved through the iodine-catalyzed oxidative coupling of sulfonyl hydrazides with primary, secondary, or even tertiary amines. researchgate.netrsc.orgnih.govnih.gov These reactions typically use an oxidant like tert-butyl hydroperoxide (TBHP) and are valued for their use of readily available starting materials and the production of environmentally benign byproducts like water and nitrogen. researchgate.netrsc.org
From Sodium Sulfinates: Iodine can catalyze the direct sulfonylation of various nucleophiles, such as pyrazolones and arylacetylenes, using sodium sulfinates as the sulfonyl group source. rsc.orgacs.org These reactions are often performed at room temperature and tolerate a wide range of functional groups, offering a straightforward route to valuable sulfonated pyrazoles and arylacetylenic sulfones. rsc.orgacs.org
Examples of Metal-Free Iodine-Catalyzed Sulfonylation
| Sulfonyl Source | Substrate | Catalyst/Oxidant | Product Type | Reference |
|---|---|---|---|---|
| Sulfonyl hydrazides | Amines (primary, secondary, tertiary) | I₂ / TBHP | Sulfonamides | rsc.orgnih.gov |
| Sodium sulfinates | Pyrazolones | I₂ / TBHP | Sulfonated pyrazoles | rsc.org |
| Sodium sulfinates | Arylacetylenic acids/Arylacetylenes | I₂ | Arylacetylenic sulfones | acs.org |
Generation and Reactivity of Sulfamoyl Radicals
Sulfamoyl radicals (R₂NSO₂•) are key reactive intermediates for the construction of the sulfonamide functional group, a privileged motif in many pharmaceutical agents. chemrxiv.orgresearcher.life Recent advances have focused on generating these radicals under mild, photocatalytic conditions from novel precursors.
Modern synthetic methods have enabled the generation of sulfamoyl radicals from shelf-stable and easy-to-handle precursors, moving away from the traditional use of sulfamoyl chlorides. chemrxiv.orgchemrxiv.orgresearchgate.net A prominent strategy involves the visible-light-mediated, three-component reaction between a nitrogen source, a sulfur dioxide source, and an olefin. chemrxiv.orgresearcher.life
Key precursors include:
SO₂ Surrogates: The 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO) is widely used as a solid, stable, and safe surrogate for gaseous sulfur dioxide. thieme-connect.comchemrxiv.orgchemrxiv.org
Nitrogen Radical Precursors: N-aminopyridinium salts are effective precursors that generate the requisite nitrogen-centered radical upon activation. chemrxiv.orgresearcher.lifechemrxiv.org
In a typical reaction, a photoredox catalyst, activated by visible light, initiates the process, leading to the in situ formation of a sulfamoyl radical. This radical is then trapped by an electron-rich olefin to afford a variety of sulfonamides or β-ketosulfonamides, depending on the specific substrates used. chemrxiv.orgchemrxiv.org
While direct trapping of sulfamoyl radicals with iodine is not extensively detailed, analogous mechanistic studies involving related amidyl radicals provide strong evidence for the potential interactions. In iodine-catalyzed reactions that proceed via radical pathways, iodine species are intrinsically involved in the generation and termination steps. mdpi.com
For example, in the I₂-catalyzed imination of sulfides using imino-λ³-iodanes, the proposed mechanism involves the generation of both an amidyl radical and an iodine radical. mdpi.com The amidyl radical is trapped by the sulfide, and a subsequent step eliminates an iodine radical, which can then re-enter the catalytic cycle. This type of mechanism, where iodine radicals are both generated and consumed, is characteristic of iodine-mediated radical processes. researchgate.netmdpi.com The ability of aryl radicals to abstract an iodine atom from an auxiliary source in a process known as iodine atom transfer is another well-established radical reaction that demonstrates the reactivity of radicals toward iodine sources. rsc.org These examples suggest that an iodine source could theoretically serve as a trapping agent for a sulfamoyl radical, likely forming the transient sulfamoyl iodide.
Formation of Sulfur-Iodine Bonds in Related Sulfonyl Systems
The creation of a bond between sulfur and iodine is a key step in synthesizing various organosulfur compounds. Understanding these methods in related sulfonyl systems offers a foundation for postulating the synthesis of sulfamoyl iodide.
β-Iodovinyl sulfones are versatile synthetic precursors that combine the functionalities of vinyl iodide and vinyl sulfone moieties. researchgate.netrsc.org Their synthesis has seen significant development over the last decade, primarily through the 1,2-iodosulfonylation of alkynes, which allows for the direct construction of C-S and C-I bonds in a regio- and stereo-selective manner. rsc.org
Several methods have been established for the synthesis of these compounds. A primary approach involves the direct vicinal difunctionalization of π-systems, such as alkynes. rsc.org For instance, the reaction of alkynes with sulfonyl iodides, often generated in situ, yields (E)-β-iodovinyl sulfones. Photoinitiated reactions of internal acetylenes with p-tolylsulfonyl iodide have been studied to understand the regioselectivity of the products. rsc.org An efficient, metal-free, and operationally simple method involves the oxidative difunctionalization of (E)-β-iodovinyl sulfones using thiosulfonates and sodium acetate (B1210297) in DMF to produce β-keto thiosulfones. cornell.edu
Electrochemical methods have also emerged as a green and oxidant-free alternative for the iodosulfonylation of alkynes. researchgate.net These methods typically use commercially available iodide sources like sodium iodide (NaI) and sulfonyl sources such as arylsulfonyl hydrazides in an undivided electrochemical cell. researchgate.net
The reactivity of β-iodovinyl sulfones is also noteworthy. They undergo nucleophilic substitution with amines to form β-sulfonylvinylamines and can be hydrolyzed to β-keto sulfones. mdpi.com These transformations highlight their utility as building blocks for more complex molecules. mdpi.com
Table 1: Selected Synthetic Methods for β-Iodovinyl Sulfones
| Starting Materials | Reagents & Conditions | Product Type | Yield | Reference(s) |
|---|---|---|---|---|
| Internal Alkynes | p-Tolylsulfonyl iodide, photoinitiation | (E)-β-Iodovinyl sulfones | 60-79% (after subsequent Suzuki-Miyaura reaction) | rsc.org |
| Terminal Alkynes | Arylsulfonyl hydrazides, NaI, electrochemical cell (40 mA) | (E)-β-Iodovinyl sulfones | Moderate to high | researchgate.net |
| 2-Ethynyl-2'-deoxyadenosine | TsI | (E)-2-(β-Iodovinyl)sulfone derivative | 78-80% (after deprotection) | mdpi.com |
Acylsulfenyl iodides (RCOSI) are another class of compounds featuring a sulfur-iodine bond. rsc.orgresearchgate.net These compounds can be synthesized by reacting derivatives of carbothioic acid with iodine or N-iodosuccinimide (NIS), yielding moderate to good results. rsc.orgnih.gov An alternative method involves the reaction of lead thiocarboxylates with NIS or iodine. tandfonline.com
Structurally, X-ray analysis of benzoylsulfenyl iodide reveals a nearly square planar geometry, with a notable intramolecular interaction between the carbonyl oxygen and the iodine atom. researchgate.netnih.gov This close contact is indicated by a C=O···I distance that is significantly shorter than the sum of the van der Waals radii of the atoms. researchgate.net
Acylsulfenyl iodides are reactive intermediates that readily engage with alkenes and alkynes to form the expected addition products in moderate to good yields at around 0 °C. researchgate.netnih.gov The proposed mechanism for these reactions involves the formation of episulfuranes and episulfonium ions. rsc.orgresearchgate.net They also serve as precursors for synthesizing acylated sulfines, sulfenamides, and sulfenochalcogenides. researchgate.net However, sulfenyl iodides, in general, are known to be thermally labile and can undergo disproportionation. nih.gov
Table 2: Synthesis of Acylsulfenyl Iodides (RCOSI)
| Starting Material | Reagents | Method | Yield | Reference(s) |
|---|---|---|---|---|
| Carbothioic acid derivatives | Iodine | Method A | Moderate to good | nih.gov |
| Carbothioic acid derivatives | N-Iodosuccinimide (NIS) | Method B | Moderate to good | nih.gov |
| Phenylmercury thiocarboxylates | Iodine | - | - | tandfonline.com |
Application of Hypervalent Iodine Reagents in Sulfonylation and Related Reactions
Hypervalent iodine reagents have become indispensable tools in modern organic synthesis due to their low toxicity and role as effective promoters for a wide range of transformations. acs.orgd-nb.info They are particularly prominent in oxidative coupling reactions, including those that form carbon-nitrogen (C-N) and sulfur-nitrogen (S-N) bonds. benthamdirect.comresearchgate.net
Hypervalent iodine reagents are extensively used to mediate the formation of C-N bonds under metal-free conditions, which is crucial for constructing various heterocyclic structures and other useful building blocks. benthamdirect.comresearchgate.net These reagents facilitate oxidative C-H/N-H coupling, as demonstrated in the synthesis of benzimidazole-fused heterocycles through an iodine(III)-catalyzed intramolecular amination in water. rsc.org
The mechanism often involves the hypervalent iodine center attacking a nucleophilic atom, followed by reductive elimination. acs.org For instance, anodically generated hypervalent iodine intermediates can effectively couple interfacial electron transfer with oxidative C–H/N–H coupling chemistry. researchgate.net Phenyliodonium (B1259483) diacetate (PIDA) is a common reagent used for such transformations. organic-chemistry.org Hypervalent iodine reagents can also mediate oxidative decarboxylation of β,γ-unsaturated carboxylic acids, leading to the formation of C-O and C-N bonds through ionic pathways that involve allyl-λ3-iodane intermediates. organic-chemistry.org This reactivity showcases the versatility of hypervalent iodine compounds in promoting diverse bond formations. researchgate.netorganic-chemistry.org
Hypervalent iodine reagents are instrumental in synthesizing sulfur(VI) compounds containing S-N bonds, such as sulfonimidates, sulfoximines, and sulfonimidamides. acs.orgnih.gov These functional groups are of increasing interest in medicinal chemistry. acs.org
One notable application is the selective conversion of aryl thiols into sulfonimidates. acs.org This transformation can be achieved using hypervalent iodine reagents like bisacetoxyiodobenzene in the presence of ammonium (B1175870) carbamate, where NH- and O-groups are transferred under mild conditions. acs.org The reaction conditions can be tuned to favor the formation of sulfonamides instead. acs.org
Similarly, sulfenamides can be converted to sulfinimidate esters and sulfilimines using phenyliodonium diacetate (PIDA) under mild, metal-free conditions with high yields. organic-chemistry.orgresearchgate.net The proposed mechanism involves a ligand exchange process between an alcohol or amine and an intermediate hypervalent iodine species. researchgate.net Sulfinamides can also be oxidized with iodosylbenzene (PhIO) in an alcohol solution to produce alkoxy-substituted sulfonimidates. acs.org These methods highlight the power of hypervalent iodine reagents to mediate the formation of S-N bonds through chemoselective NH- and O-transfer reactions. acs.orgnih.gov
Comparison of Synthetic Approaches with Other Sulfamoyl Halides
The synthesis of sulfamoyl halides (R₂NSO₂X) is a cornerstone for accessing a wide range of sulfonamides and related sulfur-containing compounds. The reactivity and stability of the sulfamoyl halide, and thus the synthetic approach, are heavily dependent on the nature of the halogen (X).
The classical and most common approach to sulfonamides involves the reaction of primary or secondary amines with sulfonyl chlorides (X=Cl). sci-hub.se Sulfamoyl chlorides themselves can be prepared through various methods. acs.org A palladium-catalyzed three-component reaction using sulfuric chloride as the SO₂ source, coupled with a Suzuki-Miyaura reaction with boronic acids, can produce diverse sulfonamides from in situ generated sulfamoyl chlorides. researchgate.net
More recently, sulfamoyl fluorides (X=F) have gained prominence, particularly in the context of SuFEx (Sulfur Fluoride Exchange) chemistry. researchgate.net Aliphatic sulfonyl fluorides have shown good reactivity with amines that possess additional functionalities where the corresponding chlorides might fail. sci-hub.se Conversely, aliphatic sulfonyl chlorides can be more effective with sterically hindered amines. sci-hub.se A scalable protocol for the direct fluorosulfonylation of various amines using sulfuryl fluoride (SO₂F₂) has been reported, providing access to a new generation of building blocks for drug discovery. researchgate.net
The synthesis of sulfamoyl bromides and the highly reactive sulfamoyl iodides is less common. The instability of the S-I bond compared to the S-Cl or S-F bond makes sulfamoyl iodide a challenging synthetic target. The methods used for acylsulfenyl iodides, such as the reaction of metalated precursors with iodine or N-iodosuccinimide, could theoretically be adapted for sulfamoyl iodide synthesis. nih.govtandfonline.com However, the high reactivity anticipated for sulfamoyl iodide would likely necessitate its in situ generation and immediate use in subsequent reactions, analogous to some strategies employed for sensitive sulfamoyl chlorides. researchgate.net The comparative stability (F > Cl > Br > I) dictates that synthetic strategies must be tailored, with methods for sulfamoyl iodide requiring the mildest possible conditions and highly controlled environments.
Synthesis of Sulfamoyl Chlorides and Fluorides as Precursors
The synthesis of sulfamoyl halides is a fundamental step in the formation of sulfonamides, a common motif in bioactive compounds. tcichemicals.com The methodologies for preparing sulfamoyl chlorides and fluorides differ significantly, reflecting the distinct reactivity of the parent reagents.
Sulfamoyl Chlorides are frequently generated from chlorosulfonyl isocyanate (CSI). tcichemicals.com A common and gentle method involves the reaction of CSI with formic acid, which serves as a safer alternative to using water for the in situ preparation of sulfamoyl chloride. tcichemicals.com This reaction proceeds by decomposing the liquid CSI to form crystalline sulfamoyl chloride. tcichemicals.com An industrially applicable and safe process involves the reaction of chlorosulfonyl isocyanate with formic acid in a solvent, using a carboxamide compound like N,N-dimethylformamide or N,N-dimethyl acetamide (B32628) as a catalyst. google.com This catalytic approach helps to prevent dangerous thermal accumulation during the reaction. google.com The resulting sulfamoyl chloride can then be used for subsequent reactions, such as the sulfamoylation of alcohols and phenols. google.com
Another approach to synthesizing substituted sulfamoyl chlorides involves the addition of an alcohol, such as tert-butanol, to a solution of chlorosulfonyl isocyanate in a nonprotic solvent like dichloromethane. wiley.com This reaction is typically quantitative and yields N-(tert-butoxycarbonyl)sulfamoyl chloride, which is often used immediately in situ due to its high moisture sensitivity. wiley.com
Table 1: Selected Synthetic Methods for Sulfamoyl Chlorides
| Starting Material | Reagent(s) | Catalyst | Product | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Chlorosulfonyl isocyanate | Formic acid | N,N-dimethyl acetamide | Sulfamoyl chloride | Safe, industrial-scale process; avoids thermal accumulation. | google.com |
| Chlorosulfonyl isocyanate | Formic acid | None specified | Sulfamoyl chloride | Gentle, in situ preparation; forms crystalline product. | tcichemicals.comchemicalbook.com |
| Chlorosulfonyl isocyanate | tert-butanol | None specified | N-(tert-butoxycarbonyl)sulfamoyl chloride | Quantitative reaction; product is moisture-sensitive. | wiley.com |
Sulfamoyl Fluorides are primarily synthesized using reagents developed for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced as a new class of click chemistry. nih.gov A key reagent for this transformation is sulfuryl fluoride (SO₂F₂), a gas that requires specialized equipment for handling. sigmaaldrich.com More recently, shelf-stable, crystalline solid alternatives to gaseous SO₂F₂ have been developed to simplify the synthesis. sigmaaldrich.com One such reagent is [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF). sigmaaldrich.com This non-hygroscopic solid allows for the synthesis of sulfamoyl fluorides from amines under mild, room-temperature conditions, circumventing the need for specialized gas-handling equipment. sigmaaldrich.com
Another method involves the use of a shelf-stable fluorosulfuryl imidazolium (B1220033) salt, which can react with primary and secondary amines to generate sulfamoyl fluorides. nih.gov For primary amines, the reaction is best initiated at 0 °C and then warmed to room temperature to minimize the formation of impurities. nih.gov
Table 2: Selected Synthetic Methods for Sulfamoyl Fluorides
| Starting Material | Reagent(s) | Base/Catalyst | Product | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Phenols/Amines | [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Fluorosulfates/Sulfamoyl fluorides | Uses a bench-stable, solid reagent; avoids gaseous SO₂F₂. | sigmaaldrich.com |
| Secondary/Primary Amines | 1-(Fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | None specified | Sulfamoyl fluorides | Utilizes a shelf-stable imidazolium salt. | nih.gov |
Reactivity Differences in Amidation and Other Transformations with Different Halogens
The reactivity of sulfamoyl halides in nucleophilic substitution reactions, particularly amidation to form sulfonamides, is significantly influenced by the nature of the halogen atom (F, Cl, Br, I). Generally, the reactivity follows the order of leaving group ability: I > Br > Cl > F. Consequently, sulfamoyl chlorides are more reactive than sulfamoyl fluorides.
Sulfonyl chlorides are classic reagents for preparing sulfonamides, reacting readily with various amines. thieme-connect.com The process is often straightforward and high-yielding for simple sulfonamide intermediates. thieme-connect.com However, the reactivity of sulfonyl chlorides can sometimes be a drawback, especially when other sensitive functional groups are present in the substrate. chemrxiv.org
In contrast, sulfonyl fluorides are more stable and less reactive. acs.org Their reaction with amines to form sulfonamides is often slow and may require catalytic activation or harsher conditions. chemrxiv.org The development of SuFEx chemistry has provided new protocols to enhance the reactivity of the S-F bond. nih.govresearchgate.net For instance, the amidation of sulfonyl fluorides can be effectively catalyzed by a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and a silicon additive, allowing the reaction to proceed smoothly even with sterically hindered substrates. chemrxiv.org N-heterocyclic carbenes (NHCs) have also been reported as effective organocatalysts for the SuFEx reactions of sulfonyl fluorides with amines to yield sulfonamides. acs.org
The chemoselectivity of reactions involving halo(het)arene sulfonyl halides further illustrates these reactivity differences. chemrxiv.org Sulfonyl chlorides that are susceptible to SNAr reactions typically undergo sulfonamide formation first. chemrxiv.org Conversely, sulfonyl fluorides bearing an arylating moiety can be made to react selectively at the arylating center under controlled temperatures, with the less reactive sulfonyl fluoride group remaining intact for a subsequent SuFEx reaction. chemrxiv.org
Theoretical studies on gas-phase nucleophilic substitution at the sulfonyl center (e.g., in CH₃SO₂X) show that the strong electropositive nature of the sulfur atom leads to substantial charge transfer interactions in the transition state. acs.org The stability of the leaving group is a key factor; the weaker the conjugate base of the leaving group, the more favorable the reaction. libretexts.org Since HI is a much stronger acid than HCl, and HCl is stronger than HF, iodide is the best leaving group and fluoride is the poorest among the halides. This trend underpins the higher reactivity of sulfonyl chlorides compared to sulfonyl fluorides in nucleophilic substitution reactions like amidation.
Table 3: Comparison of Reactivity in Amidation
| Sulfonyl Halide | General Reactivity | Typical Reaction Conditions | Key Advantages | Key Disadvantages | Reference(s) |
|---|---|---|---|---|---|
| Sulfonyl Chloride | High | Often proceeds without a catalyst at room temperature. | High yield for simple amines; classic, well-established method. | Can be too reactive for complex molecules with sensitive groups. | thieme-connect.comchemrxiv.org |
Elucidation of Radical Mechanisms
Radical reactions involving sulfamoyl species offer a powerful tool for the formation of sulfur-nitrogen (S-N) and sulfur-carbon (S-C) bonds, which are integral to many biologically active molecules and functional materials.
Initiation, Propagation, and Termination Steps in Sulfamoyl Radical Reactions
The generation of sulfamoyl radicals is a key initiation step. While sulfamoyl chlorides are more challenging to reduce to their corresponding radicals than sulfonyl chlorides, they can be effectively activated through chlorine-atom abstraction by a silyl radical. acs.orgorganic-chemistry.org This process is often facilitated by a photocatalyst, such as Eosin Y, under visible light irradiation. acs.orgorganic-chemistry.org
Initiation: The reaction is typically initiated by the photocatalyst absorbing light, leading to an excited state that can interact with a silyl donor like tris(trimethylsilyl)silane (B43935) (TTMSS). This interaction generates a silyl radical. The silyl radical then abstracts a chlorine atom from the sulfamoyl chloride to produce a sulfamoyl radical.
Example of Initiation Steps:
Photocatalyst + hν → Photocatalyst*
Photocatalyst* + (TMS)₃SiH → Photocatalyst⁻• + (TMS)₃SiH⁺•
(TMS)₃SiH⁺• → (TMS)₃Si• + H⁺
R₂NSO₂Cl + (TMS)₃Si• → R₂NSO₂• + (TMS)₃SiCl
Propagation: Once formed, the sulfamoyl radical can add to an unsaturated bond, such as an alkene, to form a new carbon-centered radical. This new radical can then abstract a hydrogen atom from the silyl donor, regenerating the silyl radical and propagating the chain reaction. organic-chemistry.org This hydrosulfamoylation process allows for the direct synthesis of aliphatic sulfonamides from alkenes. acs.orgorganic-chemistry.org
Example of Propagation Steps:
R₂NSO₂• + CH₂=CHR' → R₂NSO₂CH₂C•HR'
R₂NSO₂CH₂C•HR' + (TMS)₃SiH → R₂NSO₂CH₂CH₂R' + (TMS)₃Si•
Termination: The radical chain reaction can be terminated by the combination of two radicals or by other quenching pathways.
Role of Iodine Radicals in S-N or S-C Bond Formation
Iodine radicals can play a significant role in the formation of S-N and S-C bonds. In the context of sulfonyl compounds, which are analogous to sulfamoyl compounds, iodine can be involved in the generation of key reactive intermediates. For instance, visible-light-promoted reactions using a hypervalent iodine reagent like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) and molecular iodine can facilitate the formation of N-sulfonyl imines. mdpi.com Mechanistic studies suggest that a radical initiator, generated by visible light or heat, activates the substrates. mdpi.com
A proposed mechanism involves the formation of an acetyl hypoiodite (B1233010) intermediate from the reaction of PhI(OAc)₂ and I₂. mdpi.com This intermediate can then iodinate a sulfonamide, leading to a nitrogen-centered radical precursor upon activation. mdpi.com This nitrogen-centered radical can then participate in subsequent bond-forming reactions. While this example involves sulfonamides, a similar pathway could be envisioned for sulfamoyl systems, where an iodine radical could facilitate the formation of a sulfamoyl radical or a related reactive species, leading to S-N or S-C bond formation.
Polar Mechanisms in Sulfamoylation via Putative Sulfamoyl Iodide
In addition to radical pathways, polar mechanisms are crucial in understanding the reactivity of sulfamoyl halides. These reactions typically involve nucleophilic attack at the electrophilic sulfur center.
Nucleophilic Attack at the Sulfur Center
The sulfur atom in sulfamoyl halides is electrophilic due to the presence of two electronegative oxygen atoms and a halogen. This makes it susceptible to attack by nucleophiles such as alcohols and amines. The reaction of sulfamoyl chloride with alcohols or phenols is a common method for the synthesis of sulfamates (ROSO₂NH₂ and ArOSO₂NH₂, respectively). researchgate.net
The solvolysis of N,N-dimethylsulfamoyl chloride has been studied, and it is proposed that the reaction can proceed through both S_N1 and S_N2 pathways depending on the solvent polarity. In mixed solvents, increasing the water content can shift the mechanism from S_N2 to S_N1. This suggests that a putative sulfamoyl iodide would also be highly reactive towards nucleophiles, likely even more so than the chloride due to the better leaving group ability of iodide.
Leaving Group Abilities of Iodide in Sulfamoyl Systems
The stability of sulfonyl halides decreases in the order fluorides > chlorides > bromides > iodides. wikipedia.org This trend is directly related to the leaving group ability of the halide ion, with iodide being the best leaving group among the common halogens. This is due to its large size and the diffuse nature of its negative charge, which makes the iodide ion (I⁻) very stable in solution.
In a nucleophilic substitution reaction at the sulfur center of a sulfamoyl halide, the facility of the reaction is largely dependent on the ease with which the sulfur-halogen bond is broken. The weaker the bond, the faster the reaction. The S-I bond is significantly weaker than S-Cl, S-Br, and S-F bonds. Therefore, sulfamoyl iodide would be expected to be the most reactive of the sulfamoyl halides in polar, nucleophilic substitution reactions.
Table 1: Relative Stability and Reactivity of Sulfonyl Halides
| Sulfonyl Halide (RSO₂X) | S-X Bond Strength | Leaving Group Ability of X⁻ | Expected Reactivity in Polar Reactions |
|---|---|---|---|
| RSO₂F | Strongest | Poorest | Lowest |
| RSO₂Cl | Strong | Good | Moderate |
| RSO₂Br | Weaker | Better | High |
| RSO₂I | Weakest | Best | Highest |
Transition Metal-Catalyzed Processes Potentially Involving S-I Species
Transition metals are widely used to catalyze a variety of organic transformations, including those involving sulfur-containing compounds. While direct examples of transition metal-catalyzed reactions involving sulfamoyl iodide are not prevalent in the literature, related systems provide insight into potential catalytic cycles.
Transition metals like palladium and copper have been successfully employed in cross-coupling reactions to form S-N bonds. organic-chemistry.org For instance, palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate can lead to the formation of sulfonamides. organic-chemistry.org A similar strategy could potentially be adapted for the synthesis of sulfamoyl derivatives, where a transition metal could facilitate the coupling of an amine with a sulfamoyl iodide or an in situ generated S-I species.
Furthermore, transition metal-catalyzed reactions are known to proceed through various mechanisms, including oxidative addition, reductive elimination, and migratory insertion. In a hypothetical reaction involving sulfamoyl iodide, a low-valent transition metal catalyst could undergo oxidative addition into the S-I bond, forming a metal-sulfamoyl-iodide complex. This complex could then react with a nucleophile, followed by reductive elimination to yield the desired product and regenerate the catalyst.
The development of transition-metal-catalyzed methods for the synthesis of β-amino sulfones from aziridines and SO₂ highlights the potential for metal catalysis in forming sulfur-containing compounds under mild conditions with high regioselectivity. rsc.org Such strategies could be extended to reactions involving sulfamoyl iodide or its analogues.
Palladium-Catalyzed C-N Cross-Coupling in Sulfonamide Synthesis
Palladium-catalyzed cross-coupling reactions are powerful methods for constructing carbon-nitrogen bonds, a fundamental transformation in the synthesis of aryl sulfonamides. thieme-connect.com The inherent challenge in these reactions lies in the lower nucleophilicity of sulfonamides compared to other amines like alkylamines, making the coupling with aryl halides, particularly less reactive chlorides, a significant hurdle. thieme-connect.com
The generally accepted mechanism for these cross-coupling reactions, such as the Suzuki and Negishi reactions, involves a catalytic cycle that begins with the oxidative addition of an aryl halide (R'-X) to a Pd(0) complex. nobelprize.org This is followed by transmetalation with an organometallic reagent (R''-M), bringing both organic groups onto the palladium center. The cycle concludes with reductive elimination, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst. nobelprize.org
One proposed catalytic cycle for the synthesis of arylsulfonyl chlorides, which are precursors to sulfonamides, involves the insertion of Pd(0) into the S-O bond of a reagent like phenyl chlorosulfate (B8482658), rather than the S-Cl bond. nih.gov The resulting palladium-sulfinate complex then undergoes transmetalation and reductive elimination to yield the arylsulfonyl chloride. nih.gov
Recent advancements have focused on developing more efficient catalytic systems. For instance, the use of specific ligands, such as biarylphosphines, can enhance the reductive elimination step in the palladium-catalyzed formation of aryl sulfonamides, enabling the use of a broader range of aryl halides. thieme-connect.com Another strategy involves the in-situ generation of sulfonyl chlorides from arylboronic acids and a chlorosulfate reagent, which can then be directly coupled with amines to form sulfonamides in a one-pot process. nih.gov
A notable development is a palladium-catalyzed coupling of aryl iodides with the sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). This reaction produces aryl ammonium sulfinates, which can be subsequently converted to sulfonamides by treatment with an amine and an oxidant like sodium hypochlorite. organic-chemistry.org
Table 1: Key Steps in Palladium-Catalyzed Sulfonamide Synthesis
| Step | Description | Key Intermediates |
|---|---|---|
| Catalyst Activation | Reduction of a Pd(II) precatalyst to the active Pd(0) species. | Pd(0) complex |
| Oxidative Addition | Addition of an aryl halide to the Pd(0) catalyst. | Arylpalladium(II) halide complex |
| Transmetalation/Nucleophilic Attack | Reaction of the arylpalladium(II) complex with the sulfonamide or a sulfonylating agent. | Arylpalladium(II) sulfonamido complex |
| Reductive Elimination | Formation of the C-N bond and regeneration of the Pd(0) catalyst. | Aryl sulfonamide product, Pd(0) complex |
It is important to note that while aryl bromides and chlorides are often preferred substrates due to their availability and reactivity, aryl iodides are also effective coupling partners in many of these systems. organic-chemistry.org The choice of palladium source, ligand, base, and solvent are all critical parameters that must be optimized for efficient C-N cross-coupling. organic-chemistry.org
Copper-Catalyzed Cycloaddition of N-Sulfamoyl Azides
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,2,3-triazoles. organic-chemistry.org When applied to N-sulfonyl and N-sulfamoyl azides, the reaction typically yields amide derivatives through the formation of ketenimine intermediates. researchgate.netrsc.org However, specific catalytic systems can alter the reaction pathway to selectively produce N-sulfonyl and sulfamoyl triazoles. rsc.org
The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. nih.gov This species then reacts with the azide (B81097) in a stepwise manner, leading to a six-membered cuprated triazole intermediate. Protonolysis of this intermediate furnishes the final triazole product. nih.gov The use of a copper catalyst results in a dramatic rate acceleration compared to the uncatalyzed thermal reaction and provides exclusive formation of the 1,4-regioisomer. organic-chemistry.orgnih.gov
In the case of N-sulfonyl and N-sulfamoyl azides, the reaction can proceed through two plausible mechanistic pathways. researchgate.netresearchgate.net One pathway involves the formation of a ketenimine intermediate, which then undergoes further reaction to form amide derivatives. researchgate.net An alternative pathway leads to the formation of the triazole ring. The selectivity between these two pathways can be controlled by the choice of catalyst and reaction conditions. For instance, the use of a prolinamide ligand with a Cu(I) catalyst in aqueous media has been shown to inhibit the cleavage of the N1-N2 bond in the cuprated triazole intermediate, thereby favoring the formation of N-sulfonyl and sulfamoyltriazoles. rsc.org
Table 2: Mechanistic Pathways in the Reaction of N-Sulfamoyl Azides with Alkynes
| Pathway | Key Intermediate | Final Product |
|---|---|---|
| Amide Formation | Ketenimine | Amide derivative |
| Triazole Formation | 5-Cuprated triazole | N-Sulfamoyl-1,2,3-triazole |
The reaction is characterized by its mild conditions and tolerance of a wide range of functional groups. rsc.org It has been demonstrated that the reaction can be carried out in aqueous media, making it a more environmentally friendly process. researchgate.netrsc.org The ability to selectively synthesize either amide derivatives or triazoles from the same starting materials by tuning the catalytic system highlights the versatility of this methodology.
The formation of a copper-acyl nitrene species has also been proposed as a key mechanistic step in some copper-catalyzed reactions involving azides, which contrasts with the more common copper-acetylide initiated mechanism. researchgate.net Further mechanistic studies, including computational and experimental approaches, are ongoing to fully elucidate the intricate details of these transformations.
Hydrogen Bonding and Non-Covalent Interactions in Sulfamoyl-Iodine Chemistry
Hydrogen bonding and other non-covalent interactions play a crucial role in determining the structure, conformation, and reactivity of molecules containing the sulfamoyl group. nih.govresearchgate.net In the solid state, sulfonamides are known to form extensive hydrogen-bonding networks. nih.govnih.gov The sulfonyl group (SO₂) is a good hydrogen bond acceptor due to the polar nature of the S-O bonds, while the amide proton (N-H) is an effective hydrogen bond donor. researchgate.net
A common hydrogen-bonding pattern observed in sulfonamide crystal structures is a chain motif where the amino protons of one molecule interact with the sulfonyl oxygens of an adjacent molecule. nih.gov The amido protons, on the other hand, show a preference for hydrogen bonding to stronger acceptors like amidine nitrogens or guest molecules in co-crystals. nih.gov The geometry of the sulfonamide group, which is typically a distorted tetrahedron around the sulfur atom, influences the directionality and dimensionality of these hydrogen bonds. nih.gov
In the context of sulfamoyl-iodine compounds, non-covalent interactions involving the iodine atom are also significant. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, can influence crystal packing and molecular assembly. rsc.org In iodocymantrene derivatives, for example, both hydrogen bonds to oxygen and iodine atoms, as well as I···C and I···I interactions, have been observed. mdpi.com
The interplay of hydrogen bonding and other non-covalent interactions can have a profound effect on chemical reactivity and selectivity. For instance, in the sulfonyloxylactonization of 2-vinylbenzoic acids using hypervalent iodine reagents, the introduction of cationic heterocyclic moieties near the iodine(III) center led to a complete reversal of regioselectivity. rsc.org This was attributed to non-covalent interactions between the sulfonyloxy group and the cationic moiety, which was supported by the observation of reaction intermediates and density functional theory (DFT) calculations. rsc.org
The study of non-covalent interactions is essential for understanding the behavior of sulfamoyl-iodine compounds and for the rational design of new reagents and catalysts. researchgate.netfrontiersin.org These weak interactions can be harnessed to control molecular conformation, influence reaction pathways, and design materials with specific properties. rsc.orgresearchgate.net
Table 3: Common Non-Covalent Interactions in Sulfamoyl Chemistry
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bonding | N-H (amide/amine) | O=S (sulfonyl), N (heterocycle) | Crystal packing, conformational control, enzyme inhibition nih.govresearchgate.netnih.gov |
| Halogen Bonding | Iodine (σ-hole) | O, N, π-systems | Supramolecular assembly, control of reactivity rsc.orgrsc.org |
| π-Interactions | Aromatic rings | Aromatic rings, C-H, lone pairs | Crystal packing, molecular recognition researchgate.netresearchgate.net |
Advanced Spectroscopic and Analytical Research for Characterizing Transient Sulfur Iodine Species or Their in Situ Detection
In Situ Spectroscopic Monitoring of Reactions (e.g., EPR for radicals, Stopped-Flow UV-Vis)
Directly observing reactive intermediates like sulfamoyl iodide requires in-situ monitoring techniques that can capture chemical events as they happen. mt.com Given that reactions involving sulfamoyl iodide can proceed through radical pathways, Electron Paramagnetic Resonance (EPR) spectroscopy and for rapid ionic reactions, Stopped-Flow UV-Vis spectroscopy, are invaluable tools.
Electron Paramagnetic Resonance (EPR) Spectroscopy The homolytic cleavage of the sulfur-iodine or nitrogen-sulfur bond in sulfamoyl iodide derivatives can generate sulfamoyl or other nitrogen-centered radicals. acs.orgresearchgate.net EPR spectroscopy is the primary method for the direct detection and characterization of such paramagnetic species. ucl.ac.uk While direct EPR studies on sulfamoyl iodide are not extensively documented, the methodology is well-established for related structures. For instance, N-(arylthio)-phenylaminyls, which are nitrogen-centered radicals bearing a sulfur substituent, have been successfully generated, and their EPR spectra were used to evaluate spin density distribution. rsc.org
EPR spin trapping is another powerful approach. In this method, a short-lived radical reacts with a "spin trap" molecule to form a more persistent radical adduct that can be readily detected and characterized by EPR. This technique has been used to study sulfur-centered radicals formed at the surface of colloidal quantum dots, demonstrating its sensitivity for probing radical reactivity at interfaces. chemrxiv.org The generation of sulfamoyl radicals from sources like sulfamoyl chlorides has been reported, and these radicals are key intermediates in various synthetic transformations. researchgate.net
Stopped-Flow UV-Vis Spectroscopy For reactions that are too fast to be monitored by conventional methods, stopped-flow spectroscopy allows for the rapid mixing of reactants and subsequent monitoring of spectral changes on a millisecond timescale. science.gov This technique is particularly useful for tracking the formation and decay of UV-Vis active intermediates. The kinetics of rapid sulfur-transfer reactions, such as from titanocene (B72419) polysulfides to sulfenyl chlorides, have been successfully investigated using stopped-flow UV-Vis, monitoring the decay of colored reactants. researchgate.net Similarly, the technique has been employed to confirm the formation of transient iodine-containing species like the hypoiodite (B1233010) (HOI/OI⁻) intermediate in other reactions. ukzn.ac.za The thiourea-iodine reaction, a related system, was found to be extremely fast, with an estimated rate coefficient greater than 2 x 10⁴ M⁻¹ s⁻¹, pushing the limits of even the stopped-flow technique. nih.gov This underscores the challenges and the necessity of such advanced methods for studying the kinetics of sulfamoyl iodide, which is anticipated to be highly reactive.
Advanced Mass Spectrometry Techniques for Reactive Intermediate Detection (e.g., ESI-MS for short-lived species)
Advanced mass spectrometry (MS) techniques, particularly those with soft ionization methods like Electrospray Ionization (ESI), are indispensable for identifying transient species that are too short-lived or in concentrations too low for other spectroscopic methods. nih.gov
ESI-MS is exceptionally effective for detecting charged intermediates, which are common in many organometallic and organocatalytic reactions. nih.gov However, it can also be used to detect neutral intermediates, including short-lived radicals, often through the formation of adducts or by using specialized trapping techniques. nih.govrsc.org A novel method involves using specific traps that react with radicals to form stable products that can be subsequently analyzed by ESI-MS, providing high sensitivity and detailed structural information. whiterose.ac.ukresearchgate.net
The application of ESI-MS for detecting reactive sulfur species is well-documented. Due to the high reactivity and instability of many of these compounds, analysis often requires derivatization to form more stable products prior to detection by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). shimadzu.comnih.gov Researchers have also developed custom ESI-MS setups coupled with fast-mixing apparatuses to successfully detect fleeting tetrahedral reaction intermediates in solution, demonstrating the power of this approach for mechanistic studies. purdue.edu Such methods provide a direct pathway for observing sulfamoyl iodide or its immediate reaction products in solution, offering crucial evidence for proposed reaction mechanisms.
Spectroscopic Characterization of Stable Analogs or Coordinated Complexes to Infer S-I Geometries (e.g., FT-IR, NMR, X-ray Diffraction)
Given the transient nature of sulfamoyl iodide, a powerful strategy for understanding its structural and electronic properties is to study stable, isolable analogs or coordinated complexes. These studies provide invaluable data on bond lengths, bond angles, and spectroscopic signatures that can be extrapolated to the reactive species. The instability of simple, neutral binary sulfur iodides is often attributed to the low ionic resonance stabilization of the S-I bond, making stabilization through bulky ligands or complexation a necessary approach. jyu.fi
X-ray Diffraction Single-crystal X-ray diffraction provides the most definitive information on molecular geometry. A key example is the study of 5'-O-[N-(L-alanyl)-sulfamoyl]adenosine (Ala-SA), a stable analog of alanyl-AMP where a sulfamoyl group replaces the phosphate (B84403) group. nih.gov Its crystal structure was determined, providing precise measurements of the sulfamoyl moiety. nih.gov The molecular dimensions of the sulfamoyl group were found to be very similar to those of a phosphate group. nih.gov The detailed crystallographic data for this stable analog offers a solid benchmark for the geometry of the sulfamoyl group. nih.gov
FT-IR and NMR Spectroscopy Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing the bonding and structure of these analogs in solid and solution states. While a complete spectrum of sulfamoyl iodide is unavailable due to its instability, data from related stable compounds provide insight into the expected spectral features. For instance, in-situ NMR has been used to confirm the formation of sulfamides in reactions where sulfamoyl iodide is a presumed intermediate, achieving a 96% yield under certain conditions. rsc.org The characterization of related sulfur-based hypervalent iodine compounds shows typical spectroscopic markers that would be relevant for sulfamoyl iodide. thieme-connect.com
Applications of X-ray Absorption Spectroscopy (XAS) for Sulfur and Iodine Oxidation States
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the electronic structure and local coordination environment of atoms in any state of matter. unimi.itresearchgate.net It is particularly well-suited for studying complex systems and transient species, as it can provide direct information on oxidation states and bonding. unimi.it
Sulfur K-edge X-ray Absorption Near Edge Structure (XANES) spectroscopy is a direct probe of the chemical environment and bonding of sulfur atoms. semanticscholar.orgnih.gov A key feature of sulfur K-edge XANES is the significant shift of the absorption edge to higher energies as the oxidation state of the sulfur atom increases. researchgate.netuu.nl This allows for clear differentiation between sulfur in various oxidation states, such as thioethers, sulfoxides, sulfones, and sulfates. researchgate.netuu.nl This capability is critical for tracking the transformation of a sulfamoyl iodide, which contains sulfur in a higher oxidation state, through its potential reaction pathways.
Furthermore, S K-edge XAS, in combination with Density Functional Theory (DFT) calculations, can provide deep insights into chemical bonding. Studies on sulfonamides have used this approach to investigate the nature of the sulfur-nitrogen bond, concluding that there is minimal S-N π-bonding involving sulfur 3p orbitals. semanticscholar.org Advanced time-resolved XAS methods can even track the evolution of multiple sulfur species, including radical intermediates, during a chemical reaction with picosecond resolution. osti.gov As XAS can also be applied to the iodine L-edge, the technique offers a comprehensive tool to simultaneously probe the local environment of both key atoms in the sulfamoyl iodide functional group. aip.org
Applications of Sulfamoyl Iodine Chemistry in Advanced Organic Synthesis
Development of Novel Sulfonylation and Sulfamoylation Methodologies
The development of new methods for introducing sulfonyl and sulfamoyl groups is crucial for the synthesis of pharmaceuticals and agrochemicals. While sulfamoyl chlorides are the conventional reagents for this purpose, their reactivity can sometimes be difficult to control. The in situ generation of more reactive species, potentially involving sulfamoyl iodide, offers an alternative approach.
Regioselective and Stereoselective Functionalization of Unsaturated Systems
The addition of sulfamoyl moieties across carbon-carbon double and triple bonds is a powerful tool for creating complex molecular architectures. While direct evidence for the use of sulfamoyl iodide in these transformations is scarce, the analogous reactivity of sulfonyl iodides provides a conceptual framework. The reaction of sulfonyl iodides with alkynes, for instance, is known to proceed via a radical mechanism to yield β-iodovinyl sulfones with high regioselectivity. rsc.org It is plausible that sulfamoyl iodide, if generated in situ, could undergo similar radical additions to unsaturated systems.
A photocatalytic approach for the regio- and stereoselective β-C(sp²)–H sulfamoylation of enamides has been developed using commercially available sulfamoyl chlorides as the source of sulfamoyl radicals. researchgate.net This highlights the importance of radical-mediated pathways in achieving selective functionalization. The potential for generating sulfamoyl radicals from sulfamoyl iodide under mild, photochemically-induced conditions represents an intriguing, though currently underexplored, avenue for research.
Incorporation of Sulfamoyl Groups into Complex Molecular Architectures
The introduction of sulfamoyl groups into complex molecules, particularly at a late stage of a synthetic sequence, is of significant interest in medicinal chemistry for modifying the properties of drug candidates.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) allows for the modification of complex molecules without the need for de novo synthesis. nih.govmpg.de Photocatalytic methods have proven particularly effective for LSF, enabling the conversion of existing functional groups into versatile radical intermediates. nih.govchemrxiv.orgresearchgate.net For instance, sulfonamides themselves can be converted to sulfonyl radical intermediates for further functionalization. nih.govchemrxiv.orgresearchgate.net While direct application of sulfamoyl iodide in LSF is not well-documented, the development of iodine-mediated LSF reactions for other functionalities suggests the potential for similar strategies involving sulfamoyl iodide. For example, the in situ generation of iodosulfonates has been utilized for the iodination of heteroarenes. morressier.com
Synthesis of Sulfonamide-Containing Scaffolds for Chemical Biology Research
Sulfonamide-containing scaffolds are prevalent in medicinal chemistry and are valuable tools in chemical biology for probing biological processes. researchgate.netnih.govmskcc.orgsigmaaldrich.com The modular synthesis of these scaffolds allows for the rapid generation of diverse libraries for screening. The development of robust and versatile methods for introducing the sulfamoyl group is therefore of high importance. While current methods largely rely on sulfamoyl chlorides or the in situ generation of sulfamoyl radicals from other sources, the potential for developing novel synthetic routes involving sulfamoyl iodide remains an area ripe for exploration.
Design and Development of New Reagents and Catalytic Systems
The discovery of new reagents and catalytic systems is a driving force in chemical innovation. While sulfamoyl iodide itself is not a widely used reagent, research into hypervalent iodine compounds and iodine-catalyzed reactions continues to expand the toolkit of synthetic chemists. nih.govresearchgate.net For example, N-iodosuccinimide (NIS) is a versatile iodinating agent used in various electrophilic iodinations. organic-chemistry.org The development of catalytic systems that could generate and utilize sulfamoyl iodide in a controlled manner would represent a significant advancement in sulfonylation and sulfamoylation chemistry. The combination of iodine catalysis with other activation methods, such as photoredox catalysis, could unlock new reactivity patterns for the sulfamoyl group. chemrxiv.orgnih.govchemrxiv.orgresearchgate.net
Hypervalent Iodine Reagents as Oxidants and Electrophiles in Sulfur Chemistry
Hypervalent iodine compounds, particularly iodine(III) reagents like Phenyliodine(III) diacetate (PIDA) and Dess-Martin Periodinane (DMP), have become indispensable in organic synthesis due to their low toxicity, high selectivity, and mild reactivity. frontiersin.orgfrontiersin.orgacs.org These reagents function as powerful oxidants and sources of electrophilic groups, finding significant application in sulfur chemistry. frontiersin.orgresearchgate.net Their utility stems from their ability to facilitate oxidative coupling reactions and activate substrates toward nucleophilic attack, mirroring the chemistry of more toxic heavy metals. acs.org
In the context of sulfur chemistry, hypervalent iodine reagents are well-known for the clean and selective oxidation of sulfides to sulfoxides without significant over-oxidation to the corresponding sulfones. organic-chemistry.org This controlled oxidation is compatible with a wide range of sensitive functional groups. organic-chemistry.org
More pertinent to S-N bond formation, recent research has demonstrated the ability of hypervalent iodine(III) reagents to mediate the synthesis of sulfonamides and related structures. For instance, novel hypervalent iodine reagents bearing a benzylamine (B48309) group have been shown to react with in situ-generated sulfenate salts to produce sulfonamides in moderate yields. nih.gov In these transformations, the hypervalent iodine center activates the amine moiety, enabling its electrophilic transfer to the nucleophilic sulfur species—a manifestation of umpolung (reactivity inversion). nih.gov Similarly, the oxidative amination of sulfenamides using PIDA and secondary amines provides an efficient, metal-free route to sulfinamidines. chemrxiv.org The mechanism is proposed to involve an initial oxidative addition of the sulfenamide (B3320178) to the iodine(III) center, followed by ligand exchange with the amine and subsequent reductive elimination to form the desired S-N bond. chemrxiv.org These reactions highlight the role of hypervalent iodine compounds in generating highly reactive, electrophilic intermediates that are central to advanced bond-forming strategies. researchgate.net
Iodine-Based Catalytic Cycles for Sulfonyl Transfer Reactions
Molecular iodine (I₂) has emerged as an effective and environmentally benign catalyst for various organic transformations, including the synthesis of sulfonamides. nih.govrsc.org These methods often employ stable and easily handled sulfonyl sources, such as sulfonyl hydrazides, and proceed under mild, metal-free conditions. nih.govrsc.orgresearchgate.net The key to these reactions is the in situ generation of a highly reactive sulfonyl iodide intermediate, which serves as the active species for sulfonyl group transfer. researchgate.net
A widely studied example is the iodine-catalyzed oxidative coupling of sulfonyl hydrazides with amines using an oxidant like tert-butyl hydroperoxide (TBHP). nih.govresearchgate.netnih.gov Research into the reaction mechanism provides strong evidence for a catalytic cycle wherein sulfonyl iodide is a central intermediate. researchgate.net
A plausible mechanism for this transformation is proposed as follows: rsc.orgresearchgate.netresearchgate.net
Initiation : Molecular iodine (I₂) reacts with the oxidant (TBHP) to generate reactive iodine radical species.
Sulfonyl Radical Formation : The iodine radical abstracts a hydrogen atom from the sulfonyl hydrazide, forming a sulfonyl radical.
Sulfonyl Iodide Formation : The sulfonyl radical couples with another iodine radical to form the key intermediate, sulfonyl iodide. This species is a potent electrophile.
Nucleophilic Attack : An amine nucleophile attacks the electrophilic sulfur atom of the sulfonyl iodide, displacing iodide and forming the final sulfonamide product along with hydrogen iodide (HI).
Catalyst Regeneration : The HI produced is re-oxidized by TBHP back to molecular iodine (I₂), thus closing the catalytic cycle and allowing for the use of iodine in substoichiometric amounts.
This catalytic approach provides a direct and efficient pathway to a diverse range of sulfonamides from readily available starting materials. rsc.orgresearchgate.net The scope of this reaction has been demonstrated across various substituted aryl sulfonyl hydrazides and a wide array of primary and secondary amines, as detailed in the table below.
Table 1: Scope of Iodine-Catalyzed Sulfonamide Synthesis from Sulfonyl Hydrazides and Amines
This table summarizes the results from an iodine-catalyzed reaction between various sulfonyl hydrazides and amines, demonstrating the broad applicability and efficiency of this method. The reaction typically utilizes 20 mol% I₂ as a catalyst and TBHP as an oxidant.
| Entry | Sulfonyl Hydrazide | Amine | Product Yield (%) |
|---|---|---|---|
| 1 | Benzenesulfonohydrazide | Pyrrolidine | 94 |
| 2 | 4-Methylbenzenesulfonohydrazide | Pyrrolidine | 95 |
| 3 | 4-Methoxybenzenesulfonohydrazide | Pyrrolidine | 92 |
| 4 | 4-Chlorobenzenesulfonohydrazide | Pyrrolidine | 94 |
| 5 | Benzenesulfonohydrazide | Piperidine | 95 |
| 6 | Benzenesulfonohydrazide | Morpholine | 96 |
| 7 | Benzenesulfonohydrazide | Indoline | 88 |
| 8 | Benzenesulfonohydrazide | Dibutylamine | 86 |
| 9 | Benzenesulfonohydrazide | Benzylamine | 80 |
| 10 | 4-Methylbenzenesulfonohydrazide | Morpholine | 94 |
Data adapted from research on iodine-catalyzed sulfonamide synthesis. researchgate.net
Historical Context and Evolution of Sulfamoyl and Iodine Chemistry Pertinent to Sulfamoyl Iodide 9ci
Early Explorations of Sulfur-Halogen Compounds
The study of compounds containing sulfur and halogens has a rich history. Sulfur, known since antiquity and recognized as an element in 1777 by Antoine Lavoisier, readily reacts with halogens. britannica.com Some of the earliest investigations into sulfur-halogen compounds involved reactions with the more reactive halogens like chlorine. For instance, the formation of sulfur chlorides, such as disulfur (B1233692) dichloride (S₂Cl₂), was an early observation. britannica.comwikipedia.orgwikipedia.org These compounds were noted for their reactivity and use in various chemical manufacturing processes. britannica.com With fluorine, sulfur was found to form highly stable compounds like sulfur hexafluoride (SF₆), which has found use as an electrical insulator. britannica.comwikipedia.org The reactivity of sulfur with bromine was also established, leading to the formation of compounds like disulfur dibromide (S₂Br₂). wikipedia.org However, the interaction between sulfur and the less reactive iodine remained a less explored area in the early history of chemistry. taylorandfrancis.com
Historical Development of Sulfamoyl Chemistry and Sulfonyl Halides
The development of sulfamoyl chemistry is a more recent chapter in the history of organic chemistry. The sulfonamide functional group, R-SO₂-NR'R'', is a cornerstone of many pharmaceuticals. The classic method for preparing sulfonamides involves the reaction of a sulfonyl chloride with an amine. thieme-connect.com This highlights the importance of sulfonyl halides as key intermediates.
The stability of sulfonyl halides decreases down the halogen group, with fluorides being the most stable and iodides the least. wikipedia.org Sulfonyl chlorides and fluorides are the most widely used and studied in this class of compounds. wikipedia.org The synthesis of sulfonyl chlorides, such as benzenesulfonyl chloride, from arenes and chlorosulfuric acid is a well-established industrial process. wikipedia.orgbritannica.com The development of "click chemistry" has brought renewed interest in sulfonyl fluorides due to their unique reactivity. claremont.edu
The broader family of sulfamoyl compounds, particularly those with a halogen atom, has seen significant development, leading to a variety of applications. mdpi.comresearchgate.netnih.gov For instance, sulfamoyl fluorides are being explored as chemical probes in biology. claremont.edu The synthesis of sulfamoyl chloride itself is well-documented. chemicalbook.com However, the synthesis and properties of sulfamoyl iodide remain largely uncharacterized in the scientific literature.
Evolution of Hypervalent Iodine Chemistry and its Intersection with Sulfur Chemistry
Hypervalent iodine compounds, where the iodine atom has an oxidation state higher than +1, have transitioned from being chemical curiosities to valuable reagents in organic synthesis. semanticscholar.orge-bookshelf.de The first hypervalent organoiodine compound, (dichloroiodo)benzene, was prepared in 1886. semanticscholar.orge-bookshelf.dewiley-vch.de This was followed by the synthesis of other important reagents like (diacetoxyiodo)benzene (B116549) and 2-iodoxybenzoic acid (IBX). semanticscholar.orge-bookshelf.dewiley-vch.de
The reactivity of hypervalent iodine compounds is often compared to that of transition metals, involving processes like oxidative addition and reductive elimination. e-bookshelf.detcichemicals.com This has led to the development of iodine-catalyzed reactions, which are considered more environmentally benign than many metal-catalyzed processes. wiley-vch.de The intersection of hypervalent iodine chemistry with sulfur chemistry is an active area of research, particularly in the formation of sulfur-containing compounds. However, specific studies detailing the synthesis or involvement of sulfamoyl iodide in this context are not apparent.
Historical Perspectives on Iodine Discovery and its Chemical Reactions
Iodine was discovered in 1811 by the French chemist Bernard Courtois, who observed a violet vapor when treating seaweed ash with sulfuric acid. nih.govazom.comwikipedia.orgrsc.org The new element was named "iode" by Joseph Louis Gay-Lussac in 1813, from the Greek word for violet-colored. nih.govwikipedia.org
Early chemical investigations of iodine revealed its reactivity with various elements, although it is the least reactive of the stable halogens. azom.com The antiseptic properties of iodine were discovered in 1873, leading to its widespread medical use. wikipedia.org One of the earliest commercial applications of iodine was in photography, with the development of the daguerreotype process in 1839. rsc.org
Iodine can exist in several positive oxidation states, which allows it to form a variety of inorganic and organic compounds. wiley-vch.de The development of hypervalent iodine chemistry in the 20th century opened new avenues for its application in organic synthesis. semanticscholar.orge-bookshelf.de
Despite the rich history and extensive research into the broader fields of sulfur-halogen, sulfamoyl, and iodine chemistry, Sulfamoyl iodide (9CI) remains a compound for which specific, detailed scientific data is not available in the public domain. Further research would be required to elucidate its properties, synthesis, and potential applications.
Challenges and Future Research Directions in Sulfamoyl Iodide 9ci Chemistry
Methodologies for the Elucidation and Controlled Generation of Elusive Sulfamoyl-Iodine Species
A primary hurdle in the study of sulfamoyl iodide is its transient and reactive nature, making its isolation and characterization challenging. The in-situ generation of sulfamoyl iodide is often inferred from the reaction products rather than direct observation. For instance, in the electrochemical synthesis of symmetrical aromatic sulfamides, the proposed mechanism involves the formation of a sulfamoyl iodide intermediate from the reaction of an amidosulfinate with an in-situ generated iodonium (B1229267) species. rsc.org This transformation is thought to be stabilized by hydrogen bonding with solvents like hexafluoroisopropanol (HFIP). rsc.org
Future research should prioritize the development of advanced spectroscopic and analytical techniques to directly observe and characterize these elusive species. Techniques such as rapid-injection NMR, low-temperature spectroscopy, and advanced mass spectrometry methods could provide invaluable insights into the structure and lifetime of sulfamoyl iodide and its derivatives. Furthermore, controlled generation methods are essential. Electrochemical approaches, where the generation of the reactive iodine species can be precisely controlled by the applied potential, offer a promising avenue. rsc.orgrsc.org The development of stable precursors or "sulfamoyl iodide surrogates" that can release the active species under specific and mild conditions would also be a significant breakthrough, enhancing the synthetic utility and safety of these reagents.
Design of Robust and Atom-Economical Systems for Sulfamoyl Iodide (9CI) Equivalents
Future efforts should focus on designing catalytic cycles that utilize readily available and environmentally benign starting materials. This includes exploring the use of catalytic amounts of an iodide source, which can be regenerated in situ. rsc.org The principles of green chemistry, such as maximizing atom economy and minimizing waste, should guide the design of these new systems. frontiersin.orgresearchgate.net For instance, developing one-pot procedures where the sulfamoyl iodide equivalent is generated and consumed in a single reaction vessel would streamline synthesis and reduce purification steps. The use of bifunctional reagents that can participate in multiple bond-forming events could also enhance atom economy. researchgate.net
Expansion of Synthetic Scope and Methodological Development for S-I Bond Formations
The synthetic applications of sulfamoyl iodide are still relatively unexplored. While its role in the formation of sulfamides has been demonstrated, the full extent of its reactivity remains to be seen. rsc.orgrsc.org The development of new methodologies for the formation of sulfur-iodine (S-I) bonds is intrinsically linked to expanding the synthetic utility of these species.
A significant area for future research is the exploration of novel S-I bond-forming reactions. This could involve investigating new sources of sulfur and iodine, as well as developing novel activation strategies. The use of hypervalent iodine reagents, which have shown broad utility in other areas of synthesis, could be a fruitful avenue for generating reactive S-I species. frontiersin.orgacs.org Furthermore, expanding the substrate scope of known reactions is crucial. Investigating the reactivity of sulfamoyl iodide with a wider range of nucleophiles and functional groups will be key to unlocking its full synthetic potential. This includes exploring its use in the synthesis of complex molecules and in late-stage functionalization reactions. thieme-connect.com
| Compound Name |
| Sulfamoyl iodide |
| Hexafluoroisopropanol (HFIP) |
| Sulfamide (B24259) |
Deeper Computational Insight into Reaction Energetics, Selectivity, and Solvation Effects
Computational chemistry offers a powerful tool for understanding the intricate details of reaction mechanisms involving transient species like sulfamoyl iodide. d-nb.info While experimental studies provide crucial macroscopic observations, computational modeling can illuminate the underlying energetic and electronic factors that govern reactivity and selectivity.
Future computational studies should focus on several key areas. Firstly, accurate calculation of the reaction energetics for the formation and subsequent reactions of sulfamoyl iodide is needed to validate proposed mechanisms and predict reaction feasibility. copernicus.org Secondly, understanding the origins of selectivity (chemo-, regio-, and stereoselectivity) is paramount for designing more efficient and predictable synthetic methods. Computational models can help to rationalize observed selectivities and guide the development of new catalysts and reagents. acs.org Finally, the role of the solvent is often critical in these reactions, as evidenced by the proposed stabilizing effect of HFIP. rsc.org Explicit solvent models and advanced solvation calculations will be necessary to accurately capture the influence of the reaction medium on the stability and reactivity of sulfamoyl iodide and related species. Discrepancies between theoretical predictions and experimental results, as seen in studies of the ozone-iodide reaction, highlight the need for further refinement of computational models. copernicus.org
Exploration of Novel Reactivity Patterns and Transformation Pathways
Beyond its established role as an intermediate in sulfamide synthesis, sulfamoyl iodide may possess a rich and untapped reactivity profile. The polarized S-I bond suggests potential for both electrophilic and nucleophilic behavior at the sulfur and iodine atoms, respectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
